Florpyrauxifen

Overview

Description

Florpyrauxifen-benzyl, also known as Rinskor, is a new arylpicolinate herbicide developed by Dow AgroSciences . It has a broad spectrum of activity on important grasses, sedges, and broadleaf weed species in rice . It is active in post-emergence applications against a broad spectrum of economically important weeds at low use rates .

Molecular Structure Analysis

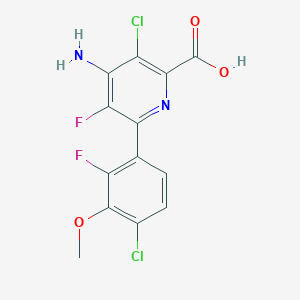

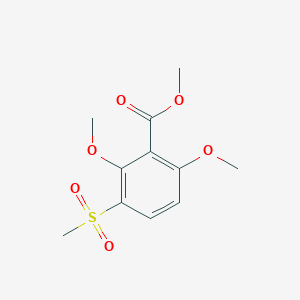

This compound-benzyl has a molecular formula of C20H14Cl2F2N2O3 . For a detailed molecular structure, please refer to a reliable chemical database or the manufacturer’s technical data sheet.

Chemical Reactions Analysis

This compound-benzyl undergoes hydrolysis, a spontaneous process driven by endothermic, base catalysis, and activation entropy increase . The hydrolysis mechanism is an ester hydrolysis reaction with a main product of this compound .

Physical And Chemical Properties Analysis

This compound-benzyl’s hydrolytic characteristics were investigated under varying temperatures, pH values, initial mass concentrations, and water types . The degradation of this compound-benzyl was slow in acidic conditions and at low temperatures .

Scientific Research Applications

Soil Moisture Influence

Florpyrauxifen-benzyl, a novel active ingredient, is significant in rice weed control, offering an alternative mechanism of action. Studies have shown its absorption, translocation, and metabolism in weeds are influenced by soil moisture. Greater absorption occurs under moist conditions (60% soil moisture content), with notable translocation in various weed species. This finding suggests soil moisture plays a crucial role in the efficacy of this compound-benzyl (Miller & Norsworthy, 2018).

Resistance Mechanisms

Research into the resistance mechanisms of barnyardgrass to this compound-benzyl revealed that reductions in absorption and production of the active metabolite, this compound-acid, might contribute to control difficulties. This study is crucial for understanding resistance development in weeds against this compound-benzyl (Hwang et al., 2021).

Carryover to Subsequent Crops

Investigations into the potential carryover effects of this compound-benzyl to subsequent crops, such as soybeans, indicated no significant differences in plant parameters among treated and untreated areas. This study highlights this compound-benzyl’s rotational flexibility with common row crops, proving essential for crop rotation planning (Miller & Norsworthy, 2018).

Effectiveness in Weed Control

This compound-benzyl's effectiveness in controlling various weeds in transplanted rice was demonstrated, with results showing non-toxicity to rice plants and comparable effectiveness to other herbicides at certain doses. This study is significant for developing weed management strategies in rice cultivation (Rizal & Arbirawati, 2021).

Absorption and Translocation in Aquatic Plants

A study investigating this compound-benzyl's behavior in aquatic plants found high levels of shoot absorption in all species tested. This research adds to the knowledge about the use of this herbicide in aquatic systems, highlighting its potential for managing aquatic weeds (Haug et al., 2021).

Extraction Method for Soil Analysis

Developing an extraction method for determining this compound-benzyl in soil, researchers optimized and validated a solid-liquid extraction with low temperature purification (SLE-LTP) method. This advancement is critical for environmental monitoring and understanding the compound's behavior in soil (Lopes et al., 2022).

Control of Herbicide-Resistant Weeds

This compound-benzyl has shown efficacy against herbicide-resistant barnyardgrass, suggesting its potential as a vital tool in managing herbicide resistance in rice fields. This research underscores its role in herbicide-resistance management (Miller et al., 2017).

Mechanism of Action

Target of Action

Florpyrauxifen is a synthetic auxin herbicide . It primarily targets the plant growth hormone auxin . Auxin plays a crucial role in regulating plant growth and development .

Mode of Action

this compound mimics the plant growth hormone auxin . This mimicry leads to excessive elongation of plant cells, ultimately causing the death of the plant . It is absorbed by the plant’s leaves and stems, with relatively less absorption through the roots . It is systemic, meaning it moves throughout the plant tissue .

Biochemical Pathways

this compound affects several biochemical pathways. It induces the production of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA) within 24 hours in certain plants . Differences in gene expression lead to variations in ethylene and ABA production, resulting in differences in phytotoxicity .

Pharmacokinetics

this compound is absorbed rapidly by plants, with extremely high levels of shoot absorption observed for all species tested . Evidence of translocation was observed in all rooted species tested . The rate of absorption and translocation can be influenced by environmental factors such as soil moisture .

Result of Action

The action of this compound results in a mixture of atypical growth (larger, twisted leaves, stem elongation) and fragility of leaf and shoot tissue . It also leads to the death of the plant . At the molecular level, this compound causes downregulation of certain genes, such as OsWAKL21.2, an esterase probably related to the bio-activation of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of injury to rice plants due to this compound was found to be affected by planting time and rice stage at herbicide application . Soil moisture also influences the absorption, translocation, and metabolism of this compound .

Safety and Hazards

properties

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZUQTKDBCOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873862 | |

| Record name | Florpyrauxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943832-81-3 | |

| Record name | Florpyrauxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943832-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florpyrauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florpyrauxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORPYRAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SE2CM4FZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)